ペラルゴニジン-3-O-ルチノシド塩化物

概要

説明

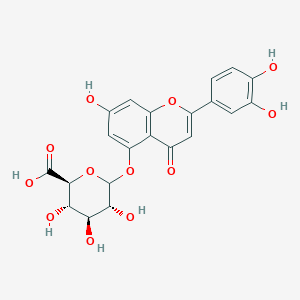

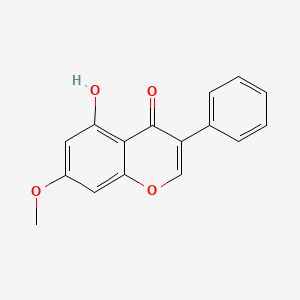

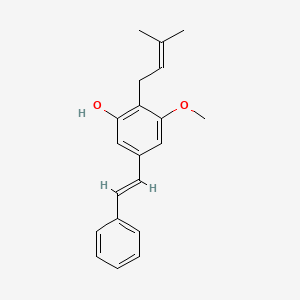

Pelargonidin-3-O-rutinoside chloride is a naturally occurring anthocyanin, a type of flavonoid pigment found in various fruits and flowers. It is known for its vibrant red color and is commonly found in strawberries, raspberries, and red geraniums . This compound exhibits several biological activities, including antioxidant, anti-inflammatory, and antidiabetic properties .

科学的研究の応用

Pelargonidin-3-O-rutinoside chloride has a wide range of scientific research applications:

作用機序

Target of Action

Pelargonidin-3-O-rutinoside chloride, also known as Pelargonidin-3-O-rutinosde chloride, is a naturally occurring anthocyanin . The primary target of this compound is the intestinal α-glucosidase enzyme . This enzyme plays a crucial role in the digestion of carbohydrates in the gut, and its inhibition can help control postprandial blood glucose levels .

Mode of Action

Pelargonidin-3-O-rutinoside chloride acts as an α-glucosidase inhibitor . It interacts with the α-glucosidase enzyme, inhibiting its activity and thereby delaying the digestion of carbohydrates in the gut . This interaction and the resulting changes can suppress postprandial hyperglycemia .

Biochemical Pathways

The compound’s action on the α-glucosidase enzyme affects the carbohydrate digestion pathway . By inhibiting α-glucosidase, it slows down the breakdown of carbohydrates into simple sugars, thus reducing the rise in blood glucose levels after meals

Pharmacokinetics

It’s known that the compound exhibits good activity during oral sucrose and maltose tolerance tests , suggesting it may have favorable bioavailability and pharmacokinetic properties.

Result of Action

The inhibition of intestinal α-glucosidase by Pelargonidin-3-O-rutinoside chloride results in a significant decrease of the postprandial peak in a dose-dependent manner . This leads to an improvement in postprandial hyperglycemia, which is beneficial for managing diabetes and its complications .

生化学分析

Biochemical Properties

Pelargonidin-3-O-rutinoside chloride has been identified as a novel α-glucosidase inhibitor . It interacts with the enzyme α-glucosidase, inhibiting its activity and thereby playing a role in the regulation of postprandial hyperglycemia .

Cellular Effects

The effects of Pelargonidin-3-O-rutinoside chloride on cells are largely related to its antioxidant properties and its ability to inhibit α-glucosidase . By inhibiting this enzyme, it can influence cell function by modulating glucose metabolism .

Molecular Mechanism

The molecular mechanism of action of Pelargonidin-3-O-rutinoside chloride involves binding to the enzyme α-glucosidase, thereby inhibiting its activity . This interaction has been studied using enzymatic kinetics and molecular docking analysis .

Metabolic Pathways

Pelargonidin-3-O-rutinoside chloride is involved in the metabolic pathway of glucose metabolism due to its inhibitory effect on the enzyme α-glucosidase .

準備方法

Synthetic Routes and Reaction Conditions

Pelargonidin-3-O-rutinoside chloride can be synthesized through a combination of high-speed countercurrent chromatography (HSCCC) and high-performance liquid chromatography (HPLC) techniques . The process involves isolating the anthocyanin from natural sources such as strawberries. The reaction conditions typically include the use of solvents like methanol and water, and the process is carried out at room temperature .

Industrial Production Methods

Industrial production of Pelargonidin-3-O-rutinoside chloride involves extracting the compound from plant sources using solvents and then purifying it using chromatography techniques. The process is scalable and can be optimized for higher yields by adjusting the solvent ratios and extraction times .

化学反応の分析

Types of Reactions

Pelargonidin-3-O-rutinoside chloride undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its biological activities.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used, and the reaction is conducted in an aqueous medium.

Major Products Formed

The major products formed from these reactions include various derivatives of Pelargonidin-3-O-rutinoside chloride, which exhibit enhanced biological activities such as increased antioxidant properties .

類似化合物との比較

Pelargonidin-3-O-rutinoside chloride is unique among anthocyanins due to its specific glycosylation pattern, which enhances its stability and bioavailability . Similar compounds include:

Cyanidin-3-O-rutinoside: Another anthocyanin with similar antioxidant properties but different glycosylation.

Delphinidin-3-O-rutinoside: Known for its blue color and strong antioxidant activity.

Malvidin-3-O-rutinoside: Exhibits potent anti-inflammatory properties.

Pelargonidin-3-O-rutinoside chloride stands out due to its unique combination of biological activities and stability, making it a valuable compound for various applications.

特性

IUPAC Name |

2-[[6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O14.ClH/c1-10-19(31)21(33)23(35)26(38-10)37-9-18-20(32)22(34)24(36)27(41-18)40-17-8-14-15(30)6-13(29)7-16(14)39-25(17)11-2-4-12(28)5-3-11;/h2-8,10,18-24,26-27,31-36H,9H2,1H3,(H2-,28,29,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBRTFUYRINBHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O)O)O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

615.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B600552.png)

![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B600559.png)